An In-depth Technical Guide to the Core Chemical Properties of 3-Aminoindolin-2-one
An In-depth Technical Guide to the Core Chemical Properties of 3-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of 3-Aminoindolin-2-one. Due to the limited availability of experimental data for this specific compound, this guide combines established information with data on closely related analogues and common synthetic precursors to offer a thorough resource. The indolin-2-one scaffold is a cornerstone in medicinal chemistry, and a deep understanding of its derivatives, starting with the foundational 3-amino substituted structure, is crucial for the design and development of novel therapeutics.
Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-Amino-1,3-dihydro-2H-indol-2-one | N/A |
| CAS Number | 117069-75-7 | [3] |
| Molecular Formula | C₈H₈N₂O | [3] |
| Molecular Weight | 148.164 g/mol | [3] |
| Appearance | Solid (in hydrochloride salt form) | [1] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Note: "Not available" indicates that experimental data could not be located in publicly accessible databases and literature.
Synthesis and Experimental Protocols
The most common and well-documented route to synthesize 3-aminoindolin-2-one is through the reduction of its precursor, 3-nitroindolin-2-one. Several reducing agents can be employed for this transformation, with catalytic hydrogenation, stannous chloride, and sodium dithionite being the most prevalent methods. The choice of method often depends on the desired scale, cost, and tolerance of other functional groups.[4]
It is important to note that unprotected 3-aminoindoles and their derivatives can be unstable, sensitive to air and light, and prone to oxidative dimerization.[4] Therefore, in situ use or immediate protection of the amino group following synthesis is often recommended.
Experimental Protocol 1: Reduction of 3-Nitroindolin-2-one using Stannous Chloride
This method is a classic and reliable approach for the reduction of aromatic nitro compounds.[4]
Materials:
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3-Nitroindolin-2-one
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Ethanol
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Stannous chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid (HCl)
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Ice-water
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Sodium hydroxide (NaOH) solution (e.g., 1 M) for basification
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Organic solvent for extraction (e.g., ethyl acetate)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitroindolin-2-one in ethanol.
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Add stannous chloride dihydrate to the solution.
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Carefully add concentrated hydrochloric acid to the mixture.
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Heat the reaction mixture to reflux with vigorous stirring.
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Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[4]
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-water.
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Basify the solution to a pH greater than 7 with a sodium hydroxide solution to precipitate the tin salts and deprotonate the amine.
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Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield 3-aminoindolin-2-one.
Experimental Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and often high-yielding method for nitro group reduction.
Materials:
-
3-Nitroindolin-2-one
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)
-
Hydrogen source (hydrogen gas balloon or a Parr hydrogenator)
Procedure:
-
Dissolve 3-nitroindolin-2-one in a suitable solvent in a flask appropriate for hydrogenation.
-
Add the Pd/C catalyst to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, carefully filter the catalyst through a pad of Celite. Caution: Pd/C can be pyrophoric when dry and exposed to air. Keep the filter cake wet with solvent during filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain 3-aminoindolin-2-one.
Spectral Data
Detailed experimental spectra for the unsubstituted 3-Aminoindolin-2-one are not widely published. However, based on the known spectral properties of related indolin-2-one derivatives, the following characteristics can be anticipated:
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¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 6.8-7.5 ppm. A signal for the proton at the 3-position would likely appear as a singlet. The protons of the amino group and the amide NH would also be present, with their chemical shifts being dependent on the solvent and concentration.
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¹³C NMR: The spectrum would display eight distinct signals. The carbonyl carbon of the lactam would be the most downfield signal, typically above 170 ppm. The aromatic carbons would appear in the 110-140 ppm range. The signal for the carbon at the 3-position, bearing the amino group, would also be present in the aliphatic region.
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IR Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine and the amide, likely in the region of 3200-3400 cm⁻¹. A strong carbonyl (C=O) stretching absorption from the lactam ring would be expected around 1680-1710 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the lactam ring.
Biological Significance and Therapeutic Potential
While 3-aminoindolin-2-one itself is not extensively studied for its biological activity, the indolin-2-one core is a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is recurrent in a multitude of biologically active compounds and approved drugs.
Derivatives of 3-substituted indolin-2-ones are well-known as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, Sunitinib and Nintedanib, both approved anti-cancer drugs, feature a substituted indolin-2-one core and function by inhibiting multiple receptor tyrosine kinases involved in tumor angiogenesis and growth.
The amino group at the 3-position provides a key site for further chemical modification, allowing for the synthesis of large libraries of compounds with diverse pharmacological profiles. These modifications can be tailored to target specific kinase ATP-binding sites or other biological targets. Therefore, while 3-aminoindolin-2-one may primarily serve as a synthetic intermediate, it is a critical building block for the development of new therapeutic agents.
As there is no specific, well-defined signaling pathway in which the parent 3-aminoindolin-2-one is a key modulator, a diagram illustrating a known pathway targeted by its derivatives, such as a generic receptor tyrosine kinase (RTK) signaling cascade, would be more illustrative of its relevance in drug development.
